molecular formula C18H20N4OS B2491034 (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1014091-98-5

(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B2491034
CAS No.: 1014091-98-5
M. Wt: 340.45
InChI Key: XTJLHVQZFXVCRV-UHFFFAOYSA-N
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Description

The compound (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a complex organic molecule that features a benzo[d]thiazole ring, a piperidine ring, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as an anti-inflammatory agent. It has shown promise in inhibiting enzymes such as cyclooxygenase (COX), which are involved in the inflammatory process .

Medicine

Medically, the compound is being investigated for its antimicrobial properties. It has demonstrated activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics .

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1H-pyrazol-3-yl)methanone
  • (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-imidazol-3-yl)methanone

Uniqueness

The uniqueness of (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone lies in its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-11-15(20-21(12)2)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJLHVQZFXVCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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